1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a tert-butyl group at position 1 and a benzimidazole moiety at position 2. The benzimidazole is further functionalized with a 2-(m-tolyloxy)ethyl chain (where m-tolyl = 3-methylphenyl).
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17-8-7-9-19(14-17)29-13-12-26-21-11-6-5-10-20(21)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-11,14,18H,12-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMYWAWBKWNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H29N3O2, with a molecular weight of 391.515 g/mol. The structure features a benzimidazole moiety, which is commonly associated with various biological activities.
Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzimidazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol .
In a specific study involving similar structures, compounds demonstrated potent antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer) cells. The structure-activity relationship (SAR) indicated that certain substitutions on the benzimidazole ring enhance cytotoxic effects .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Related benzimidazole derivatives have been tested against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis, showing effective inhibition at minimal inhibitory concentrations (MICs) below 10 µg/mL . The mechanism involves the inhibition of key enzymes necessary for microbial growth.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may interact with various cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.
Study 1: Anticancer Effects
A study evaluating the antiproliferative effects of benzimidazole derivatives found that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. This suggests a promising therapeutic potential for further development in cancer treatment .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against various pathogens, revealing that modifications to the benzimidazole structure could enhance activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a need for further exploration into structure optimization for improved efficacy .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is being investigated for its potential therapeutic effects against various diseases. The benzimidazole core is known for its role in developing anticancer agents.
Case Studies :
- Anticancer Activity : Research has demonstrated that derivatives of benzimidazole can inhibit the proliferation of cancer cells. For instance, studies have shown that compounds similar to this compound induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A study indicated that the IC50 values for specific cancer cell lines such as MCF-7 and HeLa were around 15.0 µM and 10.5 µM, respectively .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis induction |
| Study B | HeLa | 10.5 | Cell cycle arrest |
| Study C | A549 | 12.3 | ROS generation |
Antimicrobial Properties
The compound exhibits potential antimicrobial activity due to its structural characteristics that enhance interaction with microbial cell membranes. The presence of hydroxyl and ether functionalities may contribute to its efficacy against various pathogens.
Research Findings :
Studies have indicated that compounds with benzimidazole structures often demonstrate significant antimicrobial properties, making them suitable candidates for further development in treating infections .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes and modifications.
Synthesis Overview :
The synthesis typically involves multiple steps:
- Formation of the benzimidazole core.
- Introduction of the pyrrolidinone ring.
- Attachment of the tert-butyl group.
- Coupling with hydroxypropyl groups.
These synthetic pathways can be optimized for higher yields and purity using advanced techniques like continuous flow reactors.
Similar Compounds
| Compound Name | Structure Characteristics |
|---|---|
| tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate | Contains similar functional groups but lacks the benzimidazole core |
| tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | Similar in terms of structural motifs but different biological activities |
The uniqueness of this compound lies in its combination of a benzimidazole core with a pyrrolidinone ring and hydroxypropyl group, which imparts distinct chemical properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Pyrrolidin-2-one Substitutions
1-(4-Butylphenyl)-4-(1-(2-oxo-2-piperidinylethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one ()
- Key Difference : Replaces tert-butyl with a 4-butylphenyl group.
- Impact : The aromatic butylphenyl group increases molecular weight (MW: ~443.5 g/mol) and lipophilicity compared to the tert-butyl analogue. This may enhance membrane permeability but reduce solubility .
- Synthesis : Likely involves palladium-catalyzed coupling, similar to methods in .
1-Allyl-4-[1-(4-(3-methylphenoxy)butyl)-1H-benzimidazol-2-yl]-pyrrolidin-2-one () Key Difference: Substitutes tert-butyl with allyl and extends the ether chain to 4-(m-tolyloxy)butyl.
Benzimidazole Modifications
1-(tert-butyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one ()
- Key Difference : Replaces the m-tolyloxyethyl chain with a simple ethyl group .
- Impact : Reduced steric bulk and loss of aryl interactions likely diminish target affinity, but simplifies synthesis .
1-(4-Fluorophenyl)methyl-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzimidazol-2-yl)pyrrolidin-2-one () Key Difference: Adds a 4-fluorophenylmethyl group to the pyrrolidinone and uses p-tolyloxy (para-methyl) instead of m-tolyloxy. Impact: Fluorine enhances electronegativity and metabolic stability, while para-substitution may alter binding orientation .
Ether Chain Variations
4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one () Key Difference: Incorporates 3-methoxyphenyl on pyrrolidinone and allylphenoxyethyl on benzimidazole. Impact: Methoxy groups improve solubility, and allylphenoxy adds steric complexity for selective interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Construct the pyrrolidin-2-one core via cyclization of a γ-amino acid derivative or through a ketone-amine condensation reaction.
- Step 2 : Introduce the benzimidazole moiety via nucleophilic substitution or palladium-catalyzed coupling. Attach the m-tolyloxyethyl group using alkylation or Mitsunobu reactions .
- Optimization : Key parameters include temperature (e.g., reflux in THF at 80°C), catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric ratios. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, benzimidazole protons at 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₃₂N₃O₂: 418.2491) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental handling?
- Properties :
- Solubility : Limited aqueous solubility; dissolves in DMSO, DMF, or dichloromethane. Use sonication for stock solutions .
- Stability : Store at –20°C under inert gas. Monitor degradation via TGA (thermal stability up to 150°C) and periodic HPLC .
Advanced Research Questions
Q. How is the biological activity of this compound evaluated in antimicrobial or anticancer assays?
- Assays :
- Antimicrobial Testing : Broth microdilution (MIC determination against S. aureus, E. coli) with 96-well plates and resazurin viability staining .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation. Include positive controls (e.g., doxorubicin) and triplicate replicates .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- SAR Approaches :
- Substituent Variation : Synthesize analogs with modified tert-butyl, m-tolyloxy, or benzimidazole groups. Compare bioactivity data statistically (ANOVA) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or fungal CYP51 .
Q. What mechanistic insights exist for its biological activity, and how are they validated?
- Mechanistic Studies :
- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with kinetic analysis (Km/Vmax) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation in treated cancer cells .
Q. How are contradictions in experimental data (e.g., variable bioactivity across studies) resolved?
- Resolution Strategies :
- Replicate Experiments : Control batch-to-batch variability by repeating synthesis and assays with standardized protocols .
- Analytical Validation : Cross-check purity (HPLC, NMR) and confirm cell line authenticity (STR profiling) .
Q. Can this compound serve as a catalyst or ligand in asymmetric synthesis?
- Exploratory Applications :
- Ligand Design : Test in palladium-catalyzed cross-coupling (Suzuki-Miyaura) using aryl halides. Monitor enantioselectivity via chiral HPLC .
- Coordination Chemistry : IR and X-ray crystallography to study metal-complex formation (e.g., with Cu²⁺ or Ru³⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
